cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C₁₄H₁₅FO₃ and a molecular weight of 250.27 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which also bears a carboxylic acid group. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride.
Cyclohexane Ring Formation: The fluorobenzoyl chloride is then reacted with cyclohexanone in the presence of a base such as sodium hydride to form the corresponding ketone.
Reduction and Carboxylation: The ketone is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Alcohol derivatives of the fluorobenzoyl group.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is primarily used in research settings, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and stability .
Comparison with Similar Compounds
- cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- cis-2-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
- cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
(1R,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFMHRCDUOGST-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641351 |
Source
|
Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-66-0 |
Source
|
Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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